Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate is a heterocyclic compound belonging to the thienopyrimidine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound exhibits structural and electronic properties similar to purines, making it a candidate for various pharmaceutical applications. Its unique structure includes a thieno ring fused with a pyrimidine, contributing to its potential as an enzyme inhibitor and anticancer agent .
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate can be synthesized through several chemical pathways, often involving the cyclization of 3-amino-thiophene derivatives. The compound is classified under heterocyclic compounds, specifically within the thienopyrimidine category, which is known for its significance in drug discovery and development due to its biological activity .
The synthesis of methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate typically involves the Gewald reaction or similar methodologies. Key steps include:
The yield of the final product can be optimized by adjusting reaction conditions such as temperature and solvent composition.
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate can participate in several types of chemical reactions:
For instance, reactions with α-halo compounds in basic media can yield various derivatives such as thiazol-2-ylidene derivatives .
The mechanism of action for methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate primarily involves its interaction with specific molecular targets, notably protein kinases. By inhibiting these enzymes, the compound disrupts various signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to reduced tumor growth and potential therapeutic effects against certain types of cancer .
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate exhibits several notable physical and chemical properties:
Analytical techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are used to characterize these properties further .
Methyl 4-amino-thieno[3,2-d]-pyrimidine-7-carboxylate has a wide array of applications in scientific research:
Thieno[3,2-d]pyrimidines represent a privileged scaffold in drug design due to their striking isoelectronic and geometric resemblance to purine nucleobases. This structural analogy arises from the fusion of thiophene and pyrimidine rings, creating a planar bicyclic system that mimics the hydrogen-bonding patterns and π-electron distribution of adenine and guanine. The nitrogen atoms at positions N1 and N3 of the pyrimidine ring correspond to the N9 and N7 positions of purines, enabling similar interactions with biological targets [1] [4].
Table 1: Bioisosteric Matching Between Purines and Thieno[3,2-d]pyrimidines
Purine Feature | Thieno[3,2-d]pyrimidine Equivalent | Functional Significance |
---|---|---|
N1 position | N3 atom | Hydrogen bond acceptance |
N7 position | N1 atom | Hydrogen bond acceptance |
C6 carbonyl | C7-carboxylate ester | Hydrogen bond donation |
C2 amino group | C4-amino group | Hydrogen bond donation |
Imidazole ring | Thiophene ring | Hydrophobic interactions |
The bioisosteric replacement of purines with thienopyrimidines offers distinct pharmacological advantages: enhanced metabolic stability due to replacement of imidazole's labile C-H bonds with sulfur, tunable lipophilicity via substitutions at C2, C4, and C7 positions, and preserved molecular recognition properties. Methyl 4-amino-thieno[3,2-d]pyrimidine-7-carboxylate exemplifies this strategy – its 4-amino group serves as a hydrogen bond donor/acceptor like the C6 amino group in adenine, while the C7-carboxylate ester provides steric and electronic mimicry of purine carbonyl groups [1] [4] [8].
This specific scaffold has emerged as a versatile pharmacophore in oncology therapeutics due to its dual functionality: the 4-amino group serves as a key hydrogen-bonding moiety for target engagement, while the C7-carboxylate provides a synthetic handle for structural diversification. The methyl ester at C7 balances lipophilicity and reactivity, facilitating cellular penetration while allowing controlled hydrolysis to carboxylic acid derivatives for enhanced target interactions [3] [5] [7].
Clinically relevant analogs include PI3K inhibitors like GDC-0941 (pictilisib) which contains the 4-aminothieno[3,2-d]pyrimidine core substituted with a methylsulfonylpiperazine at C4 and an indazole at C2. This compound advanced to Phase II trials for solid tumors due to its nanomolar IC50 against PI3Kα. Similarly, EGFR inhibitors featuring this scaffold demonstrate irreversible binding to Cys797 through Michael acceptor groups at C6 position. The methyl ester derivative serves as a synthetic precursor to such bioactive molecules, enabling rapid generation of structure-activity relationship (SAR) libraries [2] [4].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: